molecular formula C12H17FN2O B1381265 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol CAS No. 1695315-38-8

2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol

Cat. No. B1381265
CAS RN: 1695315-38-8
M. Wt: 224.27 g/mol
InChI Key: YQKJKYFFUACKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidones, which include the 4-Aminopiperidin-1-yl group, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as “2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The derivatives have been used in the discovery and biological evaluation of potential drugs .

Synthesis of Piperidine Derivatives

This compound can be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have diverse applications in medicinal chemistry .

Antidiabetic Drug Development

The compound has been associated with the development of antidiabetic drugs . For instance, it has been linked to the process development of Linagliptin, a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes .

Antibacterial Activity

Some derivatives of the compound have shown antibacterial activity . For example, they have demonstrated high antibacterial activity towards Gram-Negative Klebsiella pneumonia .

Anticonvulsant Properties

Research on derivatives of pyrrolidine-2,5-dione, which shares a core structure with the specified compound, has demonstrated potential anticonvulsant properties.

Inhibitor Design

The compound can be used in the design of inhibitors for specific proteins. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Future Directions

The future directions in the study of piperidone analogs and similar compounds involve further understanding their biochemical properties and potential applications in medicine .

properties

IUPAC Name

2-[(4-aminopiperidin-1-yl)methyl]-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-10-1-2-12(16)9(7-10)8-15-5-3-11(14)4-6-15/h1-2,7,11,16H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKJKYFFUACKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol
Reactant of Route 3
Reactant of Route 3
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol
Reactant of Route 4
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol
Reactant of Route 5
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol
Reactant of Route 6
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.